(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684597
InChI: InChI=1S/C26H24B4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,31-38H
SMILES: B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Molecular Formula: C26H24B4O8
Molecular Weight: 507.7 g/mol

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

CAS No.:

Cat. No.: VC13684597

Molecular Formula: C26H24B4O8

Molecular Weight: 507.7 g/mol

* For research use only. Not for human or veterinary use.

(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid -

Specification

Molecular Formula C26H24B4O8
Molecular Weight 507.7 g/mol
IUPAC Name [4-[1,2,2-tris(4-boronophenyl)ethenyl]phenyl]boronic acid
Standard InChI InChI=1S/C26H24B4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,31-38H
Standard InChI Key VVGLYAVPCBSDDN-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular architecture of (ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid comprises a central ethene unit (C₂H₄) linked to four benzene rings, each substituted with a boronic acid group (-B(OH)₂) at the para position. This arrangement creates a symmetrical, star-shaped molecule with a molecular formula of C₂₆H₂₄B₄O₈ and a molecular weight of 507.71 g/mol . The spatial arrangement of the boronic acid groups enables versatile coordination with diols, amines, and metal ions, facilitating its use in supramolecular chemistry.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.41 ± 0.1 g/cm³ (Predicted)
Boiling Point784.8 ± 70.0 °C (Predicted)
Solubility (Water)Low; soluble in DMSO, DMF
Storage Conditions2–8°C under inert atmosphere

The compound’s low aqueous solubility necessitates the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental applications .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step process centered on Suzuki-Miyaura cross-coupling reactions, which are widely employed for constructing carbon-boron bonds. A representative route includes:

  • Tetrabromination of Tetraphenylethylene: Reaction of tetraphenylethylene with bromine to form tetrakis(4-bromophenyl)ethylene.

  • Borylation: Treatment with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis to introduce boronic ester groups.

  • Hydrolysis: Acidic hydrolysis of boronic esters to yield the final tetraboronic acid product.

Optimization Strategies

Critical factors influencing yield and purity include:

  • Catalyst Selection: Palladium complexes such as Pd(PPh₃)₄ enhance coupling efficiency.

  • Solvent Systems: Tetrahydrofuran (THF) or toluene at reflux temperatures (80–110°C) optimize reaction kinetics.

  • Purification Methods: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the product in >98% purity .

Functional Applications

Metal-Organic Frameworks (MOFs)

The compound serves as a tetrahedral linker in MOFs, forming porous structures with high surface areas (>1,500 m²/g). These frameworks exhibit exceptional gas adsorption capacities, particularly for CO₂ (up to 12 mmol/g at 298 K).

Biosensing Platforms

Boronic acids’ affinity for diols enables the development of glucose sensors. Immobilization of the compound on electrode surfaces facilitates selective glucose detection in physiological ranges (0.1–20 mM).

Drug Delivery Systems

Preliminary studies suggest its utility in pH-responsive drug carriers. The boronic acid groups form reversible esters with catechol-containing drugs, enabling controlled release in acidic environments (e.g., tumor tissues) .

Comparative Analysis with Structural Analogues

The compound’s functionality is contextualized against related tetrahedral systems:

Compound NameMolecular FormulaKey Features
Tetrakis(4-carboxyphenyl)ethyleneC₃₀H₂₀O₈Carboxylic acid groups; MOF applications
Tetrakis(4-bromophenyl)ethyleneC₂₆H₂₀Br₄Halogenated precursor for cross-coupling
Tetra(4-pyridylphenyl)ethyleneC₃₄H₂₈N₄Nitrogen donors for coordination chemistry

Unlike carboxylate or pyridyl analogues, the boronic acid derivative offers unique reversible binding capabilities, broadening its utility in dynamic covalent chemistry .

Future Directions

Ongoing research priorities include:

  • Biological Studies: Evaluating antimicrobial or anticancer properties via in vitro assays.

  • Process Optimization: Developing solvent-free synthesis routes to enhance sustainability.

  • Advanced Materials: Engineering MOFs for hydrogen storage or photocatalytic applications.

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